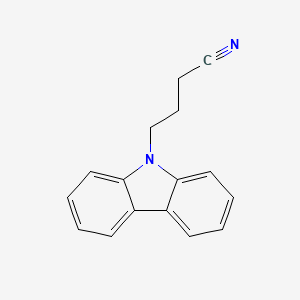

4-(9H-carbazol-9-yl)butanenitrile

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry Research

Carbazole, a tricyclic aromatic heterocycle, and its derivatives have garnered substantial attention in synthetic organic chemistry and material sciences. rsc.org First isolated from coal tar in 1872, the carbazole scaffold is present in numerous natural products and pharmaceuticals. rsc.org The unique electronic and photophysical properties of carbazoles, such as high charge-carrier mobility and thermal stability, make them crucial components in the development of organic electronics. Specifically, they are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and in the fabrication of organic photovoltaic cells and sensors. tandfonline.com

The planar and rigid structure of the carbazole moiety, with its π-conjugated system, facilitates efficient light absorption and emission. tandfonline.com The nitrogen atom within the ring allows for the formation of charge-transfer complexes, which can be tuned by the introduction of various substituents. tandfonline.com This versatility has led to extensive research into the synthesis of functionalized carbazoles for a wide array of applications, including as antitumor and antimicrobial agents. researchgate.netnih.govnih.gov

Role of Nitrile Functional Groups as Versatile Synthetic Intermediates

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comnumberanalytics.com Its linear geometry and the strong electron-withdrawing nature of the nitrogen atom render the carbon atom electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to serve as precursors to a variety of other functional groups, including carboxylic acids, amines, amides, and aldehydes, through reactions such as hydrolysis, reduction, and addition of organometallic reagents. numberanalytics.comlibretexts.org

Nitriles are key intermediates in the synthesis of complex molecules, including many pharmaceuticals and agrochemicals. numberanalytics.com Their ability to participate in cycloaddition reactions also makes them valuable in the construction of heterocyclic systems. numberanalytics.comresearchgate.net The synthesis of nitriles themselves is often straightforward, commonly achieved through nucleophilic substitution reactions with cyanide ions or the dehydration of amides. numberanalytics.comfiveable.me

Contextualization of 4-(9H-carbazol-9-yl)butanenitrile within Contemporary Academic Investigations

The compound this compound incorporates both the carbazole scaffold and a nitrile functional group, positioning it as a molecule with potential applications in materials science and as a versatile synthetic intermediate. The carbazole unit provides desirable electronic and photophysical properties, while the butanenitrile chain offers a flexible linker and a reactive handle for further chemical transformations.

Research on related structures suggests the potential utility of this compound. For instance, other carbazole derivatives with alkyl side chains have been investigated for their roles in various applications. The compound 9-(4-Bromobutyl)-9H-carbazole, which shares the same N-butyl linker, has been synthesized and its crystal structure determined, indicating interest in this particular substitution pattern. nih.gov Furthermore, carbazole derivatives containing nitrile groups, such as 4-(9H-carbazol-9-yl)phthalonitrile and 9-vinyl-9H-carbazole-3,6-dicarbonitrile, are explored for their use in phthalocyanine (B1677752) complexes and polymers with specific electronic properties. researchgate.netmdpi.com

Scope and Objectives of Scholarly Research on the Chemical Compound

Scholarly research on this compound and its analogs primarily focuses on its synthesis and its application as a building block for more complex molecules. The synthesis typically involves the N-alkylation of carbazole with a suitable four-carbon chain bearing a nitrile or a precursor group.

The objectives of such research often include:

Development of efficient synthetic routes: Establishing high-yield and scalable methods for the preparation of this compound.

Exploration of its chemical reactivity: Investigating the transformation of the nitrile group into other functionalities to create novel carbazole derivatives.

Investigation of its photophysical properties: Characterizing the absorption and emission spectra of the compound to assess its potential for use in optoelectronic devices.

Application in materials science: Incorporating the molecule into polymers or other materials to leverage the properties of the carbazole unit for applications in OLEDs, photovoltaics, or as photocatalysts. enamine.net

Properties

CAS No. |

89912-18-5 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-carbazol-9-ylbutanenitrile |

InChI |

InChI=1S/C16H14N2/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,12H2 |

InChI Key |

PFLVXMIGYCDANM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 9h Carbazol 9 Yl Butanenitrile

N-Alkylation Strategies for Carbazole (B46965) Core Functionalization

The critical step in the synthesis of 4-(9H-carbazol-9-yl)butanenitrile is the formation of the nitrogen-carbon bond at the 9-position of the carbazole ring. Several effective methods have been developed for this purpose.

Direct N-Alkylation Protocols

Direct N-alkylation of carbazole stands as a primary and straightforward method for synthesizing this compound. This reaction typically involves the deprotonation of carbazole with a base to form the carbazolide anion, which then acts as a nucleophile, attacking an alkylating agent.

Commonly, this is achieved by reacting carbazole with a suitable 4-halobutanenitrile, such as 4-bromobutanenitrile or 4-chlorobutanenitrile, in the presence of a base and a suitable solvent. The choice of base is crucial, with options ranging from strong bases like sodium hydride (NaH) to milder carbonate bases like potassium carbonate (K2CO3). researchgate.netnih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often employed to facilitate the reaction, particularly when using inorganic bases in organic solvents. researchgate.netresearchgate.net The reaction conditions, including temperature and solvent, can be optimized to improve yields and reaction times. For instance, solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), and tetrahydrofuran (B95107) (THF) are frequently used. researchgate.netnih.govasianpubs.org

Table 1: Direct N-Alkylation of Carbazole

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobutanenitrile | K2CO3 | TBAB | CH3CN | Reflux | High | researchgate.net |

| 4-Chlorobutanenitrile | NaH | - | DMF | Room Temp. | Good | researchgate.net |

| 4-Bromobutanenitrile | KOH | 18-crown-6 | Toluene | 80 | Good | researchgate.net |

Transition Metal-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative for the N-alkylation of carbazole. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling aryl halides with amines and can be applied to the synthesis of this compound. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. wikipedia.org A variety of phosphine ligands have been developed to improve the efficiency and scope of this reaction. organic-chemistry.orgresearchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product. libretexts.org This method demonstrates excellent functional group tolerance. libretexts.org

Table 2: Buchwald-Hartwig Amination for N-Arylation of Amines

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Carbazole | Pd(OAc)2 | Phosphine Ligand | NaOtBu | Toluene | researchgate.netnih.gov |

| Aryl Chloride | Carbazole | Pd2(dba)3 | Josiphos | K3PO4 | Dioxane | libretexts.org |

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, including the N-alkylation of carbazoles. researchgate.netijsr.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov

In the context of synthesizing carbazole derivatives, microwave irradiation can be applied to the direct N-alkylation reaction. researchgate.netresearchgate.net For instance, the reaction of carbazole with an alkyl halide in the presence of a base like potassium carbonate can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. researchgate.net This "dry media" approach, where reactants are adsorbed onto a solid support, is particularly effective. researchgate.net

Table 3: Microwave-Assisted N-Alkylation of Carbazole

| Alkyl Halide | Base | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromobutane | K2CO3 | TBAB | 450 | 8 | 85 | researchgate.net |

| Benzyl chloride | K2CO3 | TBAB | 450 | 4 | 95 | researchgate.net |

| 1-Iodododecane | K2CO3 | TBAB | 450 | 5 | 82 | researchgate.net |

Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry offers a modern and efficient approach to chemical synthesis, enabling continuous production with precise control over reaction parameters. This technology can be advantageous for the N-alkylation of carbazole, providing a scalable and potentially safer alternative to batch processing.

In a flow chemistry setup, reactants are continuously pumped through a heated reactor, where the reaction takes place. This allows for excellent control over temperature, pressure, and reaction time, leading to improved product consistency and potentially higher yields. While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to the established N-alkylation reactions. The scalability of such processes is a significant advantage for potential industrial applications. acs.org

Introduction of the Butanenitrile Moiety

The butanenitrile functional group is a key structural feature of the target molecule. Its introduction is typically achieved through the use of a precursor that already contains this four-carbon chain with a terminal nitrile group.

Nucleophilic Substitution Reactions with Halogenated Precursors

The most common strategy for introducing the butanenitrile moiety is through a nucleophilic substitution reaction. In this approach, the carbazolide anion, generated by the deprotonation of carbazole, acts as a nucleophile and attacks a halogenated butanenitrile precursor.

The preferred precursors are 4-halobutanenitriles, such as 4-bromobutanenitrile or 4-chlorobutanenitrile. The choice between these precursors can depend on their reactivity and commercial availability. The reaction is a classic SN2-type substitution, where the carbazolide ion displaces the halide ion from the butanenitrile chain. The reaction conditions, including the choice of base, solvent, and temperature, are similar to those described for direct N-alkylation protocols.

Table 4: Nucleophilic Substitution for Butanenitrile Introduction

| Carbazole Derivative | Halogenated Precursor | Base | Solvent | Reaction Type | Reference |

|---|---|---|---|---|---|

| Carbazole | 4-Bromobutanenitrile | K2CO3 | DMF | SN2 | asianpubs.org |

| Carbazole | 4-Chlorobutanenitrile | NaH | THF | SN2 | researchgate.net |

Cyanation Reactions for Nitrile Group Formation

The introduction of the nitrile (-CN) group is a critical step in one of the primary synthetic routes to this compound. This is typically achieved via a nucleophilic substitution reaction where a cyanide salt displaces a leaving group on an alkyl chain attached to the carbazole nitrogen.

A plausible and common pathway involves the initial N-alkylation of carbazole with a bifunctional four-carbon linker, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane. This reaction yields an intermediate, 9-(4-halobutyl)-9H-carbazole. The subsequent conversion of the terminal halide to a nitrile group is a standard transformation in organic synthesis. This cyanation is typically accomplished by treating the halo-intermediate with an alkali metal cyanide, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

The general scheme for this cyanation reaction is as follows:

Step 1: N-Alkylation of Carbazole: Carbazole is deprotonated with a base (e.g., NaOH, KOH, or NaH) to form the carbazolide anion, which then reacts with an excess of a dihaloalkane (e.g., 1,4-dibromobutane) to yield 9-(4-bromobutyl)-9H-carbazole.

Step 2: Cyanation: The resulting 9-(4-bromobutyl)-9H-carbazole is treated with a cyanide salt. The cyanide anion (CN⁻) acts as a nucleophile, displacing the bromide to form the C-CN bond and yielding the final product, this compound.

The efficiency of the cyanation step is influenced by factors such as the solvent, temperature, and the nature of the leaving group (I > Br > Cl).

Michael Addition Strategies for Carbon-Carbon Bond Formation

A more direct and atom-economical approach to this compound is the aza-Michael addition. This reaction involves the conjugate addition of the nitrogen atom of carbazole to an α,β-unsaturated nitrile, specifically acrylonitrile (B1666552) (CH₂=CHCN). buchler-gmbh.combuchler-gmbh.com The carbazole nitrogen acts as the nucleophile, attacking the β-carbon of the acrylonitrile molecule.

This reaction is typically catalyzed by a base, which serves to deprotonate the carbazole, increasing its nucleophilicity. Common bases for this transformation include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). The reaction can be performed under solvent-free conditions or in a polar solvent.

The key advantages of the Michael addition strategy are:

High Atom Economy: All atoms from the reactants are incorporated into the final product, minimizing waste.

Directness: It is a one-step process for forming the crucial C-N and C-C bonds of the side chain.

Favorable Conditions: The reaction can often be carried out under relatively mild conditions.

Mechanistically, the base generates the carbazolide anion, which then adds to the double bond of acrylonitrile. A subsequent protonation step, typically from the solvent or during aqueous workup, neutralizes the resulting carbanion to afford the final butanenitrile product. nih.gov

Multistep Synthetic Pathways and Route Optimization

The synthesis of this compound can be approached through various multistep pathways, each with opportunities for optimization to improve yield, purity, and efficiency. These routes generally involve either constructing the carbazole nucleus with a pre-attached side chain or functionalizing the pre-formed carbazole ring. google.com

Convergent Synthesis Approaches

Convergent synthesis provides an efficient strategy where complex molecules are assembled from smaller, separately prepared fragments. nih.govnih.gov For this compound, a convergent approach would involve coupling the carbazole nucleus with a four-carbon chain already containing the nitrile functionality.

A prime example of this strategy is the N-alkylation of carbazole with a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This method consolidates the synthesis into a single key bond-forming step (C-N coupling). The reaction is typically performed in the presence of a base and a suitable solvent. nih.gov

The general procedure involves:

Dissolving carbazole in a polar aprotic solvent like DMF or acetonitrile.

Adding a base, such as K₂CO₃, NaOH, or NaH, to deprotonate the carbazole nitrogen. researchgate.net

Adding the 4-halobutanenitrile to the reaction mixture.

Heating the mixture to facilitate the nucleophilic substitution reaction.

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be employed to enhance the reaction rate and yield, particularly when using inorganic bases in organic solvents. researchgate.netpatsnap.com This approach is highly modular, allowing for variations in both the carbazole core and the alkylating chain.

Protecting Group Strategies and Deprotection Methodologies

In many syntheses involving carbazole, the N-H proton is acidic enough to be directly involved in alkylation or acylation reactions without the need for a protecting group. asianpubs.org However, in more complex syntheses, particularly those involving sensitive functional groups on the carbazole ring or harsh reaction conditions, protecting the nitrogen atom can be a crucial strategy. nih.gov Protecting groups can prevent unwanted side reactions and improve the selectivity of subsequent transformations. youtube.com

Common protecting groups for amines and related nitrogen heterocycles include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its facile removal with acid. An N-Boc protected pyrrole, a related heterocycle, can be synthesized via the Clauson-Kaas reaction. nih.gov

Benzyl (Bn): Benzyl groups are robust and stable to both acidic and basic conditions. youtube.com They are typically removed by catalytic hydrogenation.

Acyl Groups: While acylation is a functionalization in itself, temporary acylation can serve as a protective measure. However, the resulting amide bond can be very stable. youtube.com

For a hypothetical synthesis of a more complex analogue of this compound, one might first protect the carbazole nitrogen with a Boc group. After performing other desired transformations on the carbazole ring, the Boc group can be cleaved using an acid like trifluoroacetic acid (TFA). The deprotected carbazole can then be alkylated with a halobutanenitrile as the final step. The choice of protecting group must be orthogonal to other groups present in the molecule, meaning it can be removed without affecting them. youtube.com

Comprehensive Reaction Condition Screening and Optimization

Optimizing the synthesis of this compound, particularly for the key N-alkylation step, is critical for achieving high yields and purity. This involves systematically screening various reaction parameters. beilstein-journals.org

Key parameters for optimization include:

Base: The choice of base is crucial for deprotonating the carbazole. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. rsc.org Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often used and are more economical. nih.govresearchgate.net

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used as they effectively dissolve the reactants and support the Sₙ2 mechanism of alkylation. researchgate.netrsc.org

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the alkylating agent and the strength of the base. Higher temperatures generally increase the reaction rate but can also lead to side products. researchgate.net

Catalyst: As mentioned, phase-transfer catalysts can significantly improve reaction efficiency. researchgate.net In some coupling reactions, metal catalysts like copper(I) iodide (CuI) are used, often with a ligand such as 1,10-phenanthroline. nih.gov

The following table summarizes a hypothetical screening process for the N-alkylation of carbazole with 4-bromobutanenitrile.

Table 1: Optimization of N-Alkylation of Carbazole

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone (B3395972) | None | 60 | 24 | Moderate |

| 2 | K₂CO₃ | DMF | None | 100 | 12 | Good |

| 3 | NaH | THF | None | 65 | 8 | Excellent |

| 4 | KOH | DMSO | TBAB | 80 | 6 | High |

| 5 | K₂CO₃ | DMF | CuI / 1,10-Phenanthroline | 120 | 12 | Very High |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of carbazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Several green strategies are applicable to the synthesis of this compound:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The N-alkylation of carbazole can be performed rapidly and in high yields under solvent-free conditions ("dry media") by adsorbing the reactants onto a solid support like potassium carbonate and irradiating the mixture. researchgate.netresearchgate.net This method significantly reduces reaction times from hours to minutes and often eliminates the need for bulk organic solvents.

Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) like DMF with more environmentally benign alternatives is a key green principle.

Catalysis: The use of efficient catalysts, including phase-transfer catalysts or metal catalysts at low loadings, reduces the stoichiometric requirements of reagents and minimizes waste. nih.govpatsnap.com

Atom Economy: Synthetic routes with high atom economy, such as the Michael addition strategy, are inherently greener as they maximize the incorporation of reactant atoms into the final product.

The following table compares conventional heating with a green microwave-assisted method for the N-alkylation of carbazole.

Table 2: Comparison of Conventional vs. Green Synthetic Methods

| Parameter | Conventional Method (e.g., Reflux in DMF) | Green Method (Microwave, Dry Media) |

|---|---|---|

| Solvent | Large volume of high-boiling solvent (e.g., DMF) | Solvent-free or minimal solvent |

| Energy Input | Prolonged heating (hours) | Focused, rapid heating (minutes) |

| Reaction Time | 6 - 24 hours | 5 - 15 minutes |

| Yield | Good to High | Often Higher / Excellent |

| Workup | Often requires extraction and extensive purification | Simpler, often involves simple filtration |

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable and efficient. acs.org

Application of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of N-alkylated carbazoles often rely on volatile and hazardous organic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons. mdpi.com These solvents pose risks to human health and the environment. Consequently, a significant push towards the adoption of greener alternatives is underway.

Recent studies have highlighted the potential of safer, more sustainable solvents for the N-alkylation of carbazole. While direct studies on the synthesis of this compound using a wide array of green solvents are not extensively documented, parallels can be drawn from the synthesis of similar N-substituted carbazoles. For instance, solvents like acetone and acetonitrile have been utilized in related reactions. primescholars.com The ideal green solvent should not only be non-toxic and biodegradable but also be sourced from renewable feedstocks.

The exploration of solvent-free reaction conditions represents a particularly promising avenue. Microwave-assisted synthesis, for example, can facilitate the reaction between carbazole and an alkyl halide in the absence of a solvent, often with high yields and significantly reduced reaction times. researchgate.netsciforum.net This approach, which can be enhanced by adsorbing the reactants onto a solid support like potassium carbonate, exemplifies a significant step towards minimizing solvent waste. researchgate.net

Table 1: Comparison of Solvents for N-Alkylation of Carbazoles

| Solvent | Classification | Environmental/Safety Concerns | Potential Green Alternatives |

| Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, hazardous | Cyrene™, Dimethyl sulfoxide (DMSO) |

| N-Methylpyrrolidone (NMP) | Dipolar Aprotic | Reproductive toxicity, hazardous | Cyrene™, γ-Valerolactone |

| Dichloromethane (DCM) | Chlorinated | Carcinogen suspect, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| Acetone | Ketone | Flammable, volatile | Water, Supercritical CO₂ (in some cases) |

| Acetonitrile | Nitrile | Toxic, flammable | Propionitrile, Water (with appropriate catalyst) |

Development of Recyclable and Heterogeneous Catalytic Systems

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis has emerged as a powerful technique for the N-alkylation of carbazoles. researchgate.netphasetransfercatalysis.comresearchgate.netnih.gov In this method, a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the carbazole anion from a solid or aqueous phase to an organic phase where it reacts with the alkylating agent (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile). This technique often allows for the use of less hazardous solvents and milder reaction conditions. Importantly, the phase-transfer catalyst can, in principle, be recovered and reused, although industrial-scale recycling processes require careful optimization. The use of solid-liquid phase-transfer catalysis without a solvent, particularly under microwave irradiation, further enhances the green credentials of this method. researchgate.net

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts offers significant advantages in terms of catalyst separation and recycling. For the N-alkylation of carbazoles, various solid-supported catalysts are being investigated. Metal-organic frameworks (MOFs) are gaining attention as promising heterogeneous catalysts for C-N cross-coupling reactions due to their high surface area and tunable porosity. researchgate.net Other examples include K-10 montmorillonite, a type of clay, which has been shown to be an effective and recyclable catalyst for the synthesis of substituted carbazoles under microwave-assisted, solvent-free conditions. mdpi.com Ruthenium, rhodium, and palladium supported on materials like zirconia have also been studied for the hydrogenation of carbazole derivatives, a related transformation. nih.gov While direct application to this compound synthesis needs more specific research, these examples pave the way for the development of dedicated recyclable heterogeneous catalysts.

Table 2: Recyclable Catalytic Systems for N-Alkylation of Carbazoles

| Catalytic System | Type | Advantages | Challenges for Industrial Application |

| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | High efficiency, mild conditions, potential for solvent-free reactions. | Recovery and reuse can be complex and may require additional separation steps. |

| K-10 Montmorillonite | Heterogeneous (Clay) | Low cost, reusable, effective under microwave and solvent-free conditions. mdpi.com | Catalyst deactivation over multiple cycles may occur. |

| Supported Metal Catalysts (e.g., Pd/C) | Heterogeneous | High activity, can be filtered off easily. | Potential for metal leaching into the product, requiring purification. |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | High surface area, tunable structure, potential for high selectivity. researchgate.net | Scalability of MOF synthesis and long-term stability can be challenging. |

Atom Economy and Waste Minimization in Process Design

The concepts of atom economy and the E-factor (Environmental Factor) are fundamental to assessing the greenness of a chemical synthesis. nih.govmonash.edu Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. nih.govresearchgate.net The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. rsc.org

The traditional synthesis of this compound typically involves the reaction of carbazole with a 4-halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile) in the presence of a base.

A simplified reaction can be represented as:

C₁₂H₉N + Cl(CH₂)₃CN + Base → C₁₆H₁₄N₂ + Base·HCl

In this reaction, the base and the leaving group (chloride) end up as byproducts, which detracts from the atom economy. To improve this, strategies that minimize the use of stoichiometric reagents are essential. Catalytic approaches, as discussed previously, are inherently more atom-economical as the catalyst is used in small amounts and is not consumed in the reaction.

Furthermore, process design should aim to minimize waste at every stage, from raw material sourcing to product purification. This includes:

Avoiding the use of protecting groups: The introduction and subsequent removal of protecting groups add steps and generate waste. primescholars.com

Optimizing reaction conditions: Fine-tuning temperature, pressure, and reaction time can maximize yield and minimize the formation of side products. Microwave-assisted synthesis has shown promise in this regard by offering rapid and efficient heating. nih.govnih.govnanobioletters.com

By focusing on these principles, the synthesis of this compound can be progressively refined to be not only economically viable but also environmentally responsible.

Mechanistic Investigations of Synthetic and Transformational Pathways of 4 9h Carbazol 9 Yl Butanenitrile

Elucidation of Reaction Mechanisms in N-Alkylation Processes

The synthesis of 4-(9H-carbazol-9-yl)butanenitrile is typically achieved through the N-alkylation of carbazole (B46965) with a suitable four-carbon electrophile, such as 4-bromobutyronitrile. nih.gov This process can be catalyzed by various methods, including traditional base-mediated reactions, phase-transfer catalysis, and more recently, transition-metal-catalyzed approaches. researchgate.netprinceton.edu The elucidation of the precise reaction mechanism is paramount for controlling selectivity and yield.

Transition State Analysis and Reaction Energy Profiles

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the transition states and reaction energy profiles of the N-alkylation of carbazole. researchgate.net These studies can provide valuable insights into the geometry of the transition state and the activation energy of the reaction. For a typical SN2 reaction between the carbazolide anion and an alkyl halide, the transition state is envisioned as a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Computational studies can map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. For instance, steric hindrance around the nitrogen atom of carbazole or at the electrophilic carbon of the alkylating agent can significantly increase the energy of the transition state, thereby slowing down the reaction. researchgate.net

Table 1: Hypothetical Reaction Energy Data for Carbazole N-Alkylation

| Alkylating Agent | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Type |

| 4-chlorobutyronitrile | DMF | 22.5 | SN2 |

| 4-bromobutyronitrile | DMF | 20.1 | SN2 |

| 4-iodobutyronitrile | DMF | 18.7 | SN2 |

This table presents hypothetical data for illustrative purposes.

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. wikipedia.orglibretexts.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be observed.

In the N-alkylation of carbazole, a primary KIE would be expected if the C-H bond at the electrophilic carbon of the alkylating agent is broken in the rate-determining step. However, for a standard SN2 mechanism, a secondary KIE is more likely to be observed. wikipedia.org For instance, replacing the hydrogen atoms on the carbon adjacent to the leaving group with deuterium (B1214612) could lead to a small normal or inverse KIE, providing information about changes in hybridization at that carbon in the transition state. libretexts.orgyoutube.com

A normal secondary KIE (kH/kD > 1) would suggest a change from sp3 to a more sp2-like character in the transition state, while an inverse KIE (kH/kD < 1) would indicate the opposite. youtube.com The magnitude of the KIE can provide further details about the symmetry and nature of the transition state. princeton.edu

In Situ Spectroscopic Identification and Characterization of Reaction Intermediates

In situ spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates that are formed during a chemical reaction. rsc.orgpsi.ch Techniques such as in situ FTIR, NMR, and UV-Vis spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products.

In the context of the N-alkylation of carbazole, in situ spectroscopy could be used to detect the formation of the carbazolide anion upon treatment with a base. Furthermore, in more complex catalytic cycles, such as those involving transition metals, in situ X-ray absorption spectroscopy (XAS) can be employed to determine the oxidation state and coordination environment of the metal catalyst at various stages of the reaction. rsc.org This information is critical for understanding the catalytic cycle and identifying any potential catalyst deactivation pathways.

Detailed Understanding of Nitrile Group Transformations

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines and carboxylic acids.

Mechanistic Pathways of Nitrile Reduction to Amine Derivatives

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A common reagent for this purpose is lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.org The mechanism of this reduction involves a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

The first step is the nucleophilic attack of a hydride ion from LiAlH4 on the nitrile carbon, which breaks the carbon-nitrogen pi bond and forms an imine anion intermediate. libretexts.org This intermediate is then stabilized by complexation with the aluminum species. A second hydride transfer then occurs, leading to a dianion intermediate. libretexts.org Finally, upon aqueous workup, the dianion is protonated to yield the primary amine. youtube.comyoutube.com

Table 2: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| LiAlH4, then H2O | Diethyl ether, reflux | Primary Amine |

| H2, Raney Nickel | High pressure, elevated temperature | Primary Amine |

| DIBAL-H, then H2O | Toluene, low temperature | Aldehyde |

This table provides a summary of common reagents and their outcomes in nitrile transformations.

Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon can also effect the reduction of nitriles to amines. chemguide.co.uk The mechanism in this case involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Hydrolysis Mechanisms to Carboxylic Acids and Amide Analogues

The hydrolysis of nitriles can lead to either amides or carboxylic acids, depending on the reaction conditions. This transformation is typically carried out under acidic or basic conditions.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid intermediate. Tautomerization of this intermediate leads to the formation of an amide. Further hydrolysis of the amide under the acidic conditions will then produce the corresponding carboxylic acid and an ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy imine anion. This is followed by protonation by water to give an imidic acid, which then tautomerizes to the amide. Under more forcing basic conditions, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid.

Carbonyl Formation Mechanisms via Organometallic Reagents

The conversion of the nitrile group in this compound to a carbonyl group, specifically a ketone, is a significant transformation that can be effectively achieved using organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents. pearson.com The mechanism for this reaction is a well-established pathway involving nucleophilic addition and subsequent hydrolysis. chemistrysteps.comquimicaorganica.org

The reaction is initiated by the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbon atom of the nitrile group (C≡N). pearson.comlibretexts.org The strong dipole moment of the carbon-nitrogen triple bond renders the carbon atom susceptible to such an attack. pearson.com This addition breaks the pi bond of the nitrile, leading to the formation of a resonance-stabilized imine anion salt intermediate. libretexts.org A crucial aspect of this mechanism is that the resulting negatively charged imine intermediate is unreactive towards further nucleophilic addition by the organometallic reagent. chemistrysteps.com This prevents the formation of a tertiary alcohol, which is a common outcome in reactions of organometallics with other carbonyl compounds like esters. chemistrysteps.com

The general steps of the mechanism are outlined below, using a generic Grignard reagent (R-MgX) as the organometallic nucleophile.

Mechanism: Ketone Formation from this compound

| Step | Description |

| 1. Nucleophilic Addition | The nucleophilic alkyl or aryl group (R) from the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound. The pi electrons of the C≡N bond move to the nitrogen atom, forming an imine-magnesium salt complex. |

| 2. Formation of Imine | Upon addition of aqueous acid (e.g., H₃O⁺) in the workup step, the intermediate salt is protonated to yield a neutral imine. chemistrysteps.com |

| 3. Hydrolysis to Ketone | The imine undergoes acid-catalyzed hydrolysis. The imine nitrogen is protonated, making the carbon more electrophilic for water to attack. This is followed by proton transfer and elimination of ammonia (B1221849) to afford the final ketone product. libretexts.org |

This synthetic route is highly valuable for producing asymmetrical ketones where the carbazole-containing fragment originates from the nitrile, and the other substituent is introduced by the organometallic reagent. libretexts.org

Computational Mechanistic Studies on Synthetic Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, computational studies can elucidate reaction pathways, predict selectivity, and explain the dynamic behavior of the molecule.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in organic chemistry to elucidate reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.gov

For the synthesis and transformation of this compound, DFT calculations can be used to map out the potential energy surface of a given reaction. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. For instance, in the formation of a ketone via a Grignard reaction, DFT can model the energetics of the nucleophilic attack, the stability of the imine intermediate, and the energy barriers associated with the hydrolysis steps.

Applications of DFT in Studying Reactions of this compound:

| Application | Description |

| Transition State Analysis | DFT can locate and characterize the geometry and energy of transition states, which correspond to the highest energy point along the reaction coordinate. The energy of the transition state is crucial for determining the reaction rate. |

| Intermediate Stability | The relative energies of potential intermediates can be calculated to determine their stability and likelihood of formation. For example, the stability of the imine anion formed during the Grignard reaction can be assessed. libretexts.org |

| Thermodynamic Properties | DFT can compute thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step of the reaction, providing a comprehensive understanding of the reaction's feasibility and spontaneity. |

| Molecular Property Prediction | Properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions can be calculated. acs.org This information helps in understanding the reactivity of different sites within the this compound molecule. |

DFT studies on related carbazole derivatives have successfully correlated calculated properties, such as absorption and emission wavelengths, with experimental data, demonstrating the predictive power of this method. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Reaction Trajectories

While DFT is excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. pensoft.net

For this compound, MD simulations can be used to explore its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt. The flexible butylnitrile chain attached to the rigid carbazole core can adopt various conformations, which can influence its reactivity. By simulating the molecule in different solvents or at different temperatures, one can understand how the environment affects its structure and dynamics.

Key Parameters Analyzed in MD Simulations:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time, indicating the stability of the simulation and conformational changes. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule, such as the butylnitrile chain. researchgate.net |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. Significant changes in Rg can indicate conformational unfolding or folding. pensoft.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing information on how the molecule interacts with its environment. researchgate.net |

These simulations can generate reaction trajectories, which are paths that the atoms of the reacting molecules follow during a chemical transformation. arxiv.org This allows for a dynamic view of how reactants approach each other and how the molecular geometry evolves through the transition state to form products.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that describe the preferential formation of one constitutional isomer or stereoisomer over others. Computational methods are increasingly used to predict the selectivity of chemical reactions. nih.govrsc.org

In the context of this compound, a key question of regioselectivity could arise if a reaction has multiple potential sites of attack. For example, under certain conditions, a reagent might react at the nitrile group or at one of the positions on the carbazole ring.

Computational approaches to predicting selectivity often rely on the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the Gibbs free energies of the competing transition states. nih.gov

Computational Methods for Predicting Selectivity:

| Method | Description |

| Transition State Energy Comparison (DFT) | By calculating the activation energies (ΔG‡) for all possible reaction pathways leading to different regioisomers or stereoisomers, the favored product can be predicted. The pathway with the lowest activation energy will be the dominant one. |

| Analysis of Reactivity Indices | DFT-derived reactivity descriptors, such as Fukui functions or local softness, can be used to identify the most reactive sites in a molecule, thereby predicting the most likely point of attack for an electrophile or nucleophile. |

| Machine Learning (ML) Models | Modern approaches use machine learning algorithms trained on large datasets of known reactions to predict the outcome of new reactions, including their regioselectivity. nih.govrsc.org These models learn to recognize patterns in molecular structures and reaction conditions that influence selectivity. |

For this compound, these computational tools can be invaluable for designing synthetic strategies that yield the desired product with high selectivity, minimizing the formation of unwanted byproducts and simplifying purification processes.

Advanced Spectroscopic and Structural Elucidation Studies of 4 9h Carbazol 9 Yl Butanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 4-(9H-carbazol-9-yl)butanenitrile, offering detailed insights into its chemical environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For instance, the protons of the butyl chain would exhibit clear cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals of the carbazole (B46965) ring and the butyl chain based on their attached protons. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (2-3 bonds) between carbon and proton atoms. This is particularly useful for confirming the linkage between the butyl chain and the nitrogen atom of the carbazole moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For example, it can reveal the spatial proximity between the protons of the butyl chain and the aromatic protons of the carbazole ring. rsc.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Carbazole) | 7.2 - 8.2 | 110 - 140 |

| Methylene (B1212753) Protons (Butyl) | 1.8 - 4.4 | 20 - 50 |

| Nitrile Carbon | - | ~118 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Solid-State NMR for Polymorphic and Amorphous State Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of this compound in its solid form, including crystalline polymorphs and amorphous states. nih.gov By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different solid-state arrangements, which can influence the material's physical and chemical properties. nih.gov The presence of a single set of well-resolved peaks in the ¹³C CP-MAS spectrum would suggest a single crystalline form. nih.gov

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies can provide valuable information about the conformational flexibility of this compound. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with processes such as the rotation around the C-N bond connecting the butyl chain to the carbazole ring. rsc.org These studies are crucial for understanding the molecule's dynamic behavior in solution.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elucidating the fragmentation pathways of this compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the accurate determination of the molecular weight of this compound with minimal fragmentation. rsc.org

ESI-MS: This technique is well-suited for analyzing samples in solution and typically produces protonated molecules [M+H]⁺ or other adducts.

MALDI-MS: MALDI is particularly useful for analyzing solid samples and often involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle desorption and ionization. rsc.orgnih.govresearchgate.net Carbazole derivatives themselves have been studied for their potential as MALDI matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for probing the structure of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.net This technique provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for carbazole-containing compounds include the loss of the alkyl chain and fragmentation of the carbazole ring itself. reddit.comlibretexts.org

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 246.1157 | [M+H]⁺ (Molecular Ion) |

| 167.0735 | Loss of butanenitrile chain |

| 139.0548 | Further fragmentation of the carbazole ring |

Note: The observed m/z values may vary slightly depending on the instrument and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for confirming the functional groups within a molecule and for monitoring the progress of its synthesis. For this compound, these methods would verify the presence of the carbazole ring system, the alkyl chain, and the terminal nitrile group.

Although specific spectra for this compound are not publicly documented, data from the closely related analogue, 3-(9H-carbazol-9-yl)propanenitrile, offers significant insight into the expected vibrational modes. researchgate.net

Key Expected Vibrational Modes:

Nitrile (C≡N) Stretch: The most indicative vibration would be the stretching of the nitrile group. This typically appears as a sharp, medium-intensity band in the IR spectrum in the range of 2260-2240 cm⁻¹. In the Raman spectrum, it is also a distinct and sharp peak. The presence of this band would confirm the successful incorporation of the nitrile functional group.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the carbazole ring are expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The methylene groups (-CH₂-) of the butyl chain would exhibit symmetric and asymmetric stretching vibrations between 2950 and 2850 cm⁻¹.

Aromatic C=C Stretch: The carbazole core would produce a series of characteristic bands in the 1650-1450 cm⁻¹ region due to carbon-carbon double bond stretching within the aromatic rings. For instance, in 3-(9H-carbazol-9-yl)propanenitrile, these are observed around 1629 and 1494 cm⁻¹. researchgate.net

C-N Stretch: The stretching of the C-N bond connecting the butyl chain to the carbazole nitrogen is expected around 1236 cm⁻¹, based on its propanenitrile analogue. researchgate.net

Reaction Monitoring:

During the synthesis of this compound, typically via N-alkylation of carbazole with 4-bromobutanenitrile, IR spectroscopy serves as a powerful tool for reaction monitoring. The disappearance of the N-H stretching vibration from the carbazole starting material (a relatively sharp band around 3400 cm⁻¹) and the emergence of the characteristic C≡N stretching peak would signal the progression and completion of the reaction.

Expected Vibrational Frequencies for this compound (Based on data from analogue compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |

| Nitrile (C≡N) Stretch | 2260 - 2240 | IR, Raman |

| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |

| C-N Stretch | ~1236 | IR, Raman |

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination

The molecule consists of a planar carbazole unit attached to a flexible butyl nitrile chain. The conformation in the solid state would likely be influenced by crystal packing forces, with the butyl chain adopting a low-energy, possibly staggered, conformation. For instance, in the structure of 3-(9H-carbazol-9-yl)propan-1-ol, the propanol (B110389) side chain adopts a gauche conformation. nih.govnih.gov

The crystal packing of this compound is expected to be governed by weak intermolecular forces.

π-Stacking: The planar, electron-rich carbazole rings are prone to π-π stacking interactions, which would be a dominant feature in the crystal lattice, organizing the molecules into columns or layers. rsc.org

C-H···π Interactions: Hydrogen atoms from the alkyl chain or the carbazole ring of one molecule can interact with the π-electron cloud of a neighboring carbazole unit. Such C-H···π interactions are a common feature in stabilizing the crystal structures of carbazole derivatives. nih.gov

Hydrogen Bonding: Given the absence of strong hydrogen bond donors (like O-H or N-H), conventional hydrogen bonding is not expected. The nitrile nitrogen is a weak hydrogen bond acceptor, so weak C-H···N interactions might occur but are unlikely to be the primary packing force.

Should single crystals be obtained, the diffraction data would be collected and processed. The process involves:

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The initial electron density map is used to locate the atoms. This model is then refined against the experimental data, a process that minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which should be low for a good quality structure.

Validation: The refined structure is validated using software tools to check for geometric consistency (bond lengths, angles), and to ensure that no errors were made during the refinement process. The final data, including atomic coordinates and displacement parameters, are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Electronic Spectroscopy for Understanding Electronic Transitions and Orbital Interactions (UV-Vis and Fluorescence)

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The electronic behavior of this compound is expected to be dominated by the carbazole chromophore.

UV-Visible Absorption:

The UV-Vis spectrum is predicted to show strong absorption bands characteristic of the carbazole moiety. These arise from π-π* electronic transitions within the aromatic system. Based on the parent carbazole molecule and its N-alkylated derivatives, strong absorption bands are expected below 350 nm. aatbio.comfrontiersin.org The presence of the alkyl nitrile chain is not expected to significantly alter the primary absorption bands of the carbazole core, as it is not in conjugation with the aromatic system. A study on the monomer 3-(9H-carbazol-9-yl)propanenitrile showed a π-π* transition peak at 327 nm. researchgate.net

Fluorescence:

Carbazole and its derivatives are well-known for their fluorescence properties. frontiersin.org Upon excitation into its absorption bands, this compound is expected to exhibit strong fluorescence, likely in the violet-blue region of the electromagnetic spectrum (typically 350-450 nm). The emission results from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), primarily located on the carbazole ring, leads to this high-energy emission. Computational studies on N-alkyl carbazoles aim to predict and tune these emission wavelengths for various applications. researchwithrowan.com

Expected Electronic Spectroscopy Data for this compound

| Property | Expected Wavelength (nm) | Transition Type |

| UV-Vis Absorption (λ_max) | ~327 - 345 | π-π* |

| Fluorescence Emission (λ_em) | ~350 - 450 | S₁ → S₀ |

Theoretical and Computational Chemistry Analyses of 4 9h Carbazol 9 Yl Butanenitrile

Electronic Structure and Molecular Orbital Theory (MOT) Investigations

Density Functional Theory (DFT) and other quantum-chemical techniques are instrumental in elucidating the electronic characteristics of carbazole-based compounds. These methods allow for a detailed examination of molecular orbitals, charge distribution, and reactivity indicators.

HOMO-LUMO Energy Gaps and Prediction of Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature of the substituents. acs.orgrsc.org For 4-(9H-carbazol-9-yl)butanenitrile, the HOMO is expected to be a π-orbital delocalized across the carbazole core. The LUMO is also anticipated to be primarily located on the conjugated region of the carbazole moiety. acs.org The alkyl nitrile substituent is not expected to significantly participate in the frontier orbitals but can influence the energy levels through inductive effects.

The HOMO-LUMO gap in carbazole derivatives is sensitive to substitution. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap. bohrium.com While specific experimental or calculated values for this compound are not widely published, data from analogous N-alkylcarbazoles can provide a reasonable estimate. DFT calculations on related systems suggest that the introduction of an alkyl chain at the N9 position has a modest effect on the energy gap compared to substitution on the aromatic rings. core.ac.uk The nitrile group, being electron-withdrawing, may slightly lower the LUMO energy, potentially resulting in a marginally smaller gap compared to a simple N-butylcarbazole.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Carbazole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| MeO-2PACz | -5.31 | - | 3.22 |

| CBZC2 | -5.47 | - | 3.42 |

| CBZC4 | -5.45 | - | 3.44 |

| Carbazole-Anthracene Derivative (2) | -5.14 | -2.64 | 2.50 |

Data sourced from studies on various carbazole derivatives for illustrative purposes. acs.orgkpfu.ru MeO-2PACz, CBZC2, and CBZC4 are carbazole-based self-assembled monolayers. Compounds 2 and 4 are donor-acceptor-donor molecules with carbazole donors.

The energy of the lowest electronic transition, corresponding to the excitation of an electron from the HOMO to the LUMO, can be predicted from the energy gap. This transition is typically a π-π* transition centered on the carbazole core. scientific.netresearchgate.net

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are valuable for predicting sites for electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.

For a carbazole derivative, the MEP shows a high electron density (negative potential) around the nitrogen atom and the fused benzene (B151609) rings, reflecting the electron-donating nature of the carbazole moiety. growingscience.comtandfonline.com Specifically, the region around the nitrogen atom is a primary site of negative potential. sci-hub.se The hydrogen atoms on the aromatic rings exhibit a positive potential.

In this compound, the carbazole group would be the region of highest electron density. growingscience.comtandfonline.com The nitrile group (–C≡N) is strongly electron-withdrawing, leading to a significant region of negative electrostatic potential localized on the nitrogen atom of the nitrile group and a positive potential on the adjacent carbon atom. This polarization makes the nitrile nitrogen a potential site for interaction with electrophiles or metal ions, and the carbon a site for nucleophilic attack.

Table 2: Mulliken Charge Densities for a Representative Carbazole Derivative (HPB-2Car)

| Group | Mulliken Charge Density |

|---|---|

| Carbazole Group | Higher Electron Density (more negative) |

Data adapted from a study on HPB-2Car, a carbazole-based polycyclic aromatic hydrocarbon, to illustrate relative charge distribution. growingscience.com

Fukui Functions for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. researchgate.net The function f(r) quantifies the change in electron density at a point r when the total number of electrons in the system changes. acs.org

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

For carbazole, computational studies have shown that the C3 and C6 positions are often the most susceptible to electrophilic attack, which is consistent with experimental observations. sci-hub.se The analysis of Fukui functions for various carbazole derivatives confirms that the nucleophilic reaction activities are often localized on specific regions of the molecule, which can be influenced by substituents. scientific.netresearchgate.net

In the case of this compound, the condensed Fukui functions would likely indicate that the C3, C6, and the nitrogen atom of the carbazole ring are the primary sites for electrophilic attack (highest f- values). The nitrogen atom of the nitrile group would be a favored site for electrophilic or proton attack. The carbon atoms of the aromatic rings, particularly C1, C2, C4, and C5, along with the carbon of the nitrile group, would be potential sites for nucleophilic attack (highest f+ values). sci-hub.se

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl nitrile chain introduces conformational diversity to this compound, which can influence its physical properties and molecular packing in the solid state.

Torsional Scans and Energy Minimization Procedures

A key conformational variable is the torsion angle around the N9–C bond connecting the carbazole nitrogen to the butyl chain. Torsional scans, where the energy of the molecule is calculated as a function of this dihedral angle, can reveal the rotational barriers and the most stable conformations.

Energy minimization procedures would identify the global minimum energy conformation. It is anticipated that the extended, anti-periplanar conformation of the butyl chain would be among the most stable conformers.

Analysis of Intramolecular Interactions and Strain

The conformation of the butyl nitrile chain is governed by a balance of intramolecular interactions. These include:

Steric Strain: Repulsive interactions between the atoms of the alkyl chain and the hydrogen atoms at the C1 and C8 positions of the carbazole ring. These interactions influence the preferred rotational angle around the N9–C bond.

Torsional Strain: Strain associated with eclipsing interactions along the C-C bonds of the butyl chain. Gauche interactions will also contribute to the relative energies of different conformers.

van der Waals Interactions: Weak attractive or repulsive forces between non-bonded atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

The theoretical prediction of spectroscopic parameters for this compound provides invaluable insights into its electronic structure, bonding, and dynamic behavior. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately forecasting Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of this compound. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for this purpose. Calculations are typically performed on the optimized geometry of the molecule.

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the carbazole moiety and the aliphatic protons of the butanenitrile chain. The protons on the carbazole ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the aromatic ring current. The specific chemical shifts of these protons would be influenced by their position relative to the nitrogen atom and the butanenitrile substituent. The aliphatic protons of the butyl chain would appear in the upfield region. The methylene (B1212753) group attached to the carbazole nitrogen (α-CH₂) is expected to be the most deshielded among the aliphatic protons due to the electron-withdrawing effect of the nitrogen atom.

The ¹³C NMR spectrum would similarly show characteristic signals for the carbazole and butanenitrile carbons. The aromatic carbons of the carbazole unit are expected to appear in the δ 110-140 ppm range. The carbon of the nitrile group (-C≡N) is anticipated to have a chemical shift in the δ 115-125 ppm region. The aliphatic carbons would resonate at higher field strengths. The accuracy of these predictions can be enhanced by considering solvent effects, often by using a continuum solvent model. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and should be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Carbazole) | 7.0 - 8.5 | 110 - 140 |

| α-CH₂ | 4.0 - 4.5 | 40 - 45 |

| β-CH₂ | 1.8 - 2.2 | 25 - 30 |

| γ-CH₂ | 2.2 - 2.6 | 15 - 20 |

| -C≡N | - | 115 - 125 |

Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations at levels such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed picture of the vibrational modes of this compound. nih.gov

The calculated vibrational spectrum would be characterized by several key frequencies:

C-H stretching vibrations of the aromatic carbazole ring are expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching vibrations of the butanenitrile chain would appear just below 3000 cm⁻¹.

The characteristic stretching vibration of the nitrile group (C≡N) is a strong and sharp band typically found in the 2240-2260 cm⁻¹ range.

C-N stretching vibrations involving the carbazole nitrogen and the butyl chain would be observed in the 1200-1350 cm⁻¹ region.

Aromatic C=C stretching vibrations within the carbazole ring would give rise to multiple bands in the 1400-1600 cm⁻¹ region.

A comparison between the calculated and experimental spectra can aid in the definitive assignment of vibrational modes. researchgate.net

UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra (UV-Vis) of organic molecules like this compound. mdpi.comrsc.org These calculations provide information about the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the carbazole chromophore. Typical π → π* transitions in carbazole derivatives give rise to strong absorption bands in the UV region. For this compound, intense absorptions are predicted to occur below 350 nm. The calculations would reveal the specific orbitals involved in these transitions, for example, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of the solvent can influence the position of these absorption maxima (solvatochromism), an effect that can be modeled computationally. nih.govanilmishra.name

Solvation Effects and Solvent Interaction Studies using Continuum and Explicit Models

The chemical and physical properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers powerful tools to study these solvation effects through both continuum and explicit solvent models.

Continuum Models , such as the Polarizable Continuum Model (PCM), are computationally efficient approaches to simulate solvent effects. nih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is well-suited for studying how the bulk properties of the solvent affect the electronic structure and spectroscopic properties of the solute. For this compound, PCM calculations can predict shifts in NMR chemical shifts, vibrational frequencies, and UV-Vis absorption maxima in different solvents. For instance, an increase in solvent polarity is expected to have a noticeable effect on the electronic transitions and the vibrational frequency of the polar nitrile group. dntb.gov.ua

Explicit Solvent Models provide a more detailed and accurate picture of solute-solvent interactions by including individual solvent molecules in the calculation. This approach allows for the investigation of specific interactions, such as hydrogen bonding or dipole-dipole interactions between the solute and the solvent molecules. For this compound, explicit models could be used to study the specific interactions of the nitrile group and the carbazole ring with protic or aprotic solvents. These calculations are computationally more demanding but can provide crucial insights into the local solvent structure around the molecule.

Table 2: Predicted Solvatochromic Shifts in UV-Vis λmax for this compound using a Continuum Model (Note: These are hypothetical values based on general trends for carbazole derivatives.)

| Solvent | Dielectric Constant (ε) | Predicted λmax Shift (nm) |

| Hexane | 1.88 | Baseline |

| Dichloromethane | 8.93 | +5 to +10 |

| Acetonitrile (B52724) | 37.5 | +10 to +15 |

| Dimethyl Sulfoxide (B87167) | 46.7 | +15 to +20 |

Supramolecular Interactions and Self-Assembly Prediction (focused on molecular recognition and architecture)

The carbazole moiety in this compound is known to participate in non-covalent interactions, particularly π-π stacking, which can drive self-assembly processes. rsc.org Computational modeling can be employed to predict how these molecules might interact with each other or with other molecules to form larger, ordered supramolecular structures.

The nitrile group can participate in dipole-dipole interactions and potentially weak hydrogen bonding, further directing the self-assembly process. Understanding these interactions is key to predicting the formation of specific supramolecular architectures, such as nanofibers, vesicles, or crystalline structures. nih.gov These predictive studies are vital for the rational design of new materials with desired optical and electronic properties based on this compound and its derivatives. rsc.org

Exploration of 4 9h Carbazol 9 Yl Butanenitrile As a Synthetic Precursor and Building Block

Functionalization of the Nitrile Moiety for Advanced Compound Synthesis

The nitrile group (C≡N) is a valuable functional group that can be converted into various other functionalities, providing access to a diverse array of compounds.

The reduction of the nitrile group in 4-(9H-carbazol-9-yl)butanenitrile to a primary amine, 4-(9H-carbazol-9-yl)butan-1-amine, is a fundamental transformation. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Commonly employed methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). The reaction is typically carried out under pressure and at elevated temperatures.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective in converting nitriles to primary amines. Careful workup is required to quench the excess hydride and hydrolyze the intermediate imine salt.

These primary amines are valuable intermediates for the synthesis of amides, imines, and other nitrogen-containing compounds.

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be further converted to esters and amides.

Carboxylic Acids: Hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid, 4-(9H-carbazol-9-yl)butanoic acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

Basic Hydrolysis: Alternatively, refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), initially forms the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification with a strong acid liberates the free carboxylic acid. libretexts.orgchemguide.co.uk

Esters: Esterification of the resulting 4-(9H-carbazol-9-yl)butanoic acid can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reaction with an alcohol.